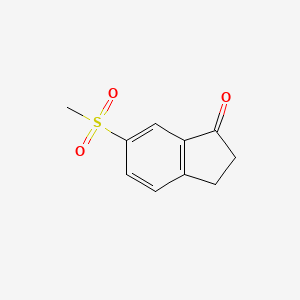
Methyl 4-((4-chlorobenzyl)amino)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate is an organic compound with the molecular formula C15H13ClN2O4 It is a derivative of benzoic acid and contains a nitro group, a chlorophenyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the methylamino group via a nucleophilic substitution reaction.
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate.
Friedel-Crafts Acylation: Methyl 3-nitrobenzoate undergoes Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form methyl 4-[(4-chlorophenyl)carbonyl]-3-nitrobenzoate.
Nucleophilic Substitution: The carbonyl group is then converted to a methylamino group using methylamine under basic conditions to yield the final product, methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 4-[(4-chlorophenyl)methylamino]-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical agent is ongoing, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorophenyl and methylamino groups may contribute to binding affinity and specificity for certain receptors or enzymes. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(4-chlorophenyl)methylamino]benzoate: Lacks the nitro group, making it less reactive in reduction reactions.
Methyl 4-[(4-methoxyphenyl)methylamino]-3-nitrobenzoate: Contains a methoxy group instead of a chlorine atom, which can affect its electronic properties and reactivity.
Methyl 4-[(4-bromophenyl)methylamino]-3-nitrobenzoate: Contains a bromine atom instead of chlorine, which can influence its reactivity in substitution reactions.
Uniqueness
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13ClN2O4 |
|---|---|
Molecular Weight |
320.73 g/mol |
IUPAC Name |
methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-15(19)11-4-7-13(14(8-11)18(20)21)17-9-10-2-5-12(16)6-3-10/h2-8,17H,9H2,1H3 |
InChI Key |
RMFXUSDVZMFURR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)



![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)


![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)



